Enabling a One-Pot C2 Ipso-Borodesilylation/Suzuki Coupling Sequence Unavailable with N-Boc-Indole
1-Boc-2-trimethylsilanyl-indole is the critical building block for a validated one-pot ipso-borodesilylation/Suzuki-Miyaura cross-coupling protocol. Treatment with BCl3 triggers a C2-selective ipso-borodesilylation, generating a reactive chloroborane intermediate in situ. This intermediate is directly subjected to Pd-catalyzed Suzuki coupling with an aryl halide, establishing a C2-aryl bond [1]. This sequence is structurally impossible for the direct comparator N-Boc-indole, which lacks the requisite C2 silyl group and would require a separate, low-yielding C2-halogenation step to initiate cross-coupling. The Snieckus group adopted this strategy using N-Boc-7-bromo-2-trimethylsilylindole, an advanced derivative prepared from the target compound's core structure, to successfully construct complex indole-oxazole biaryl architectures [1].
| Evidence Dimension | Availability of a direct C2 functionalization route via in situ ipso-borodesilylation/cross-coupling |
|---|---|
| Target Compound Data | Enables a one-pot, two-step C2 arylation sequence (BCl3 then Pd-catalyzed Suzuki coupling with aryl halides) for advanced building blocks like N-Boc-7-bromo-2-trimethylsilylindole. |
| Comparator Or Baseline | N-Boc-indole: Requires a separate, often multi-step, C2 halogenation (e.g., lithiation/iodination) before Pd-catalyzed coupling, adding synthetic steps and potentially lowering overall yield. |
| Quantified Difference | Qualitative difference in synthetic route efficiency; eliminates the need for a dedicated C2 halogenation step, directly converting the C-Si bond to a C-C bond. |
| Conditions | Reported for the 7-bromo derivative: ipso-borodesilylation with BCl3, followed by in situ Pd-catalyzed Suzuki coupling with an iodooxazole (Org. Lett. 2005, cited in scite.ai report). |
Why This Matters
For a procurement decision, selecting this building block provides a direct entry to C2-arylated indoles, eliminating a synthetic step and the associated cost, time, and purification burden of a separate C2-halogenation.
- [1] Snieckus, V. et al. (2005). Directed ortho Metalation-Based Methodology. Halo-, Nitroso-, and Boro-Induced ipso-Desilylation. Link to an in situ Suzuki Reaction. Organic Letters, 7(11), 2173-2176. DOI: 10.1021/ol0506563. Referenced in scite.ai report. View Source
